4-Bromo-N,N-diethyl-1-butanamine Hydrobromide
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Description
Synthesis Analysis
4-Bromo-N,N-diethyl-1-butanamine Hydrobromide is an important chemical reagent used in a variety of laboratory and industrial applications, particularly in the synthesis of pharmaceuticals and other organic compounds. It has been studied extensively in the laboratory and is widely used in research and development, due to its relatively low toxicity, low cost, and ease of synthesis.Molecular Structure Analysis
The molecular formula of 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide is C8H19Br2N . It has an average mass of 289.051 Da and a monoisotopic mass of 286.988403 Da .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
4-Bromo-N,N-diethyl-1-butanamine Hydrobromide appears to be an important intermediate in organic synthesis, extensively utilized in medicinal, pesticide, and chemical fields. Wang Ling-ya (2015) discussed the synthesis process, emphasizing its efficiency, low production cost, and environmentally friendly nature, making it valuable for industrial applications (Wang Ling-ya, 2015).
Halogenation and Bromination Reactions
The compound plays a significant role in halogenation and bromination reactions. Studies demonstrate its utility in these reactions across a variety of organic compounds, indicating its versatility and significance in chemical synthesis. For instance, Kaszás (2000) explored the bromination of butyl rubber, highlighting the controlled synthesis and potential for producing highly uniform material, showcasing the compound's importance in material science and industrial applications (Kaszás, 2000).
Catalytic and Kinetic Studies
Kinetic and catalytic properties of related brominated compounds have been a subject of research, indicating the significance of these compounds in understanding reaction mechanisms and enhancing chemical processes. For example, Sedlák et al. (2002) conducted a detailed kinetic study on the formation and decomposition of certain brominated compounds, providing valuable insights into their behavior in various chemical environments (Sedlák et al., 2002).
Synthesis of Complex Organic Molecules
Several studies focus on the synthesis of complex organic molecules using brominated compounds as intermediates or reactants. These studies underscore the pivotal role of such compounds in the synthesis of biologically active molecules, potential drug candidates, and other complex organic structures. Jin Longlon (2014) highlighted the synthesis of specific side chains of telithromycin, demonstrating the compound's utility in pharmaceutical research and development (Jin Longlon, 2014).
properties
IUPAC Name |
4-bromo-N,N-diethylbutan-1-amine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BrN.BrH/c1-3-10(4-2)8-6-5-7-9;/h3-8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJQLNOUGAUWCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCBr.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N,N-diethyl-1-butanamine Hydrobromide |
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